molecular formula C17H14Cl2N4OS B15038566 N'-[(E)-(2,4-dichlorophenyl)methylidene]-2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide

N'-[(E)-(2,4-dichlorophenyl)methylidene]-2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide

Cat. No.: B15038566
M. Wt: 393.3 g/mol
InChI Key: VRYRKEQTFIINGE-AWQFTUOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N’-[(E)-(2,4-dichlorophenyl)methylidene]-2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide is a complex organic compound that features a benzimidazole moiety linked to a hydrazide group through a sulfanyl bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(2,4-dichlorophenyl)methylidene]-2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide typically involves a multi-step process. One common method starts with the reaction of 1-methyl-1H-benzimidazole-2-thiol with 2,4-dichlorobenzaldehyde in the presence of a suitable solvent like dimethyl sulfoxide (DMSO). The resulting intermediate is then reacted with hydrazine hydrate under reflux conditions to yield the final product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Hydrazone Formation

The synthesis involves the reaction of a hydrazide group with an aldehyde to form a hydrazone (C=N bond). This occurs via:

  • Nucleophilic attack : The hydrazide’s NH₂ group attacks the aldehyde’s carbonyl carbon.

  • Proton transfer : Formation of an intermediate imine.

  • Dehydration : Loss of water to yield the hydrazone .

Spectroscopic Evidence :

  • IR : Disappearance of NH₂ stretching vibrations (~3300 cm⁻¹) and appearance of C=N stretching (~1600–1620 cm⁻¹) .

  • NMR : Shifts in aromatic protons and deshielding of NH groups .

Chemical Reactions Analysis

The compound undergoes several reactions typical of hydrazides and benzimidazoles:

Reaction Type Reagents/Conditions Products References
Oxidation H₂O₂, KMnO₄, acidic/basic conditionsCorresponding carboxylic acids or amides
Reduction NaBH₄, LiAlH₄Reduced hydrazine derivatives
Substitution Nucleophiles (e.g., NH₃, amines)Altered benzimidazole or hydrazide moieties
Hydrolysis H₃O⁺/OH⁻ (acidic/basic conditions)Acetohydrazide → carboxylic acid + hydrazine

Reaction Mechanism for Hydrazide Functional Group

The acetohydrazide moiety (-CONHNH₂ ) in the compound can participate in acetylation or hydrolysis reactions. For example, under acidic conditions, hydrolysis yields a carboxylic acid and hydrazine:
RCONHNH2+H2OH+RCOOH+NH2NH2\text{RCONHNH}_2 + \text{H}_2\text{O} \xrightarrow{\text{H}^+} \text{RCOOH} + \text{NH}_2\text{NH}_2

Stability and Side Reactions

  • Thermal Stability : The compound may decompose at high temperatures, yielding benzimidazole derivatives and dichlorophenyl fragments.

  • pH Sensitivity : Hydrolysis is accelerated under acidic/basic conditions, affecting the hydrazide group.

Table 1: Key Spectroscopic Data

Technique Observation Relevance
IR C=N stretch (~1600–1620 cm⁻¹)Confirms hydrazone formation
¹H NMR Deshielded NH protons (~8–10 ppm)Indicates NH₂/NH groups

Table 2: Reaction Comparison with Structural Analogues

Compound Key Reaction Outcome
N'-[(E)-(3,4-dichlorophenyl)methylidene]-...HydrolysisCarboxylic acid + hydrazine
N'-[(E)-(2,3-dichlorophenyl)methylidene]-...OxidationOxidized acetohydrazide derivatives

Scientific Research Applications

N’-[(E)-(2,4-dichlorophenyl)methylidene]-2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial or anticancer agent.

    Medicine: Explored for its potential therapeutic properties, including enzyme inhibition and receptor modulation.

Mechanism of Action

The mechanism of action of N’-[(E)-(2,4-dichlorophenyl)methylidene]-2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide involves its interaction with specific molecular targets. The benzimidazole moiety can interact with various enzymes and receptors, potentially inhibiting their activity. The hydrazide group can form hydrogen bonds with biological molecules, enhancing its binding affinity .

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-(2,4-dihydroxyphenyl)methylidene]-2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide
  • N’-[(E)-(4-hydroxyphenyl)methylidene]-2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide
  • N’-[(E)-(3,4-dimethoxyphenyl)methylidene]-2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide

Uniqueness

N’-[(E)-(2,4-dichlorophenyl)methylidene]-2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide is unique due to the presence of the dichlorophenyl group, which can enhance its biological activity and chemical stability compared to its analogs .

Biological Activity

N'-[(E)-(2,4-dichlorophenyl)methylidene]-2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide, a compound featuring a benzimidazole moiety, has garnered attention for its potential biological activities, particularly in pharmacology. This article delves into its biological activity, synthesis, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C17H14Cl2N4OSC_{17}H_{14}Cl_2N_4OS, with a molecular weight of approximately 384.33 g/mol. The structure includes a dichlorophenyl group and a benzimidazole derivative, which are known to impart various biological properties.

Antioxidant and Antimicrobial Properties

Recent studies have highlighted the antioxidant and antimicrobial activities of similar compounds within the benzimidazole family. For instance, derivatives have shown significant inhibition of α-glucosidase with IC50 values ranging from 16.05 to 77.02 µg/mL, compared to the standard acarbose (IC50 12.04 µg/mL) . This suggests that this compound may exhibit similar properties.

Antitumor Activity

Benzimidazole derivatives have been extensively studied for their antitumor potential. Compounds with a similar structure have demonstrated significant cytotoxicity against various cancer cell lines. For example, certain benzimidazole derivatives have shown IC50 values as low as 6.26 µM in 2D assays against HCC827 cells . This indicates a promising avenue for further research into the antitumor efficacy of this compound.

The mechanism by which this compound exerts its biological effects likely involves interaction with specific molecular targets such as enzymes or receptors. For instance, benzimidazole derivatives are known to bind to DNA and inhibit cell proliferation by disrupting normal cellular processes .

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of benzimidazole derivatives:

  • Synthesis and Evaluation : A comprehensive review noted that many synthesized benzimidazole derivatives exhibited broad-spectrum pharmacological properties ranging from antibacterial to anticancer activities .
  • Antimicrobial Activity : Research indicated that some compounds demonstrated effective antimicrobial activity against Gram-positive and Gram-negative bacteria, positioning them as potential candidates for antibiotic development .
  • Anticonvulsant Activity : Other studies explored the anticonvulsant properties of related compounds through in vivo models, although results varied significantly across different derivatives .

Data Table: Summary of Biological Activities

Biological ActivityCompoundIC50 ValueReference
α-Glucosidase InhibitionAcarbose12.04 ± 0.68 µg/mL
Antitumor ActivityHCC827 Cells6.26 ± 0.33 µM
Antimicrobial ActivityVarious BacteriaVaries

Properties

Molecular Formula

C17H14Cl2N4OS

Molecular Weight

393.3 g/mol

IUPAC Name

N-[(E)-(2,4-dichlorophenyl)methylideneamino]-2-(1-methylbenzimidazol-2-yl)sulfanylacetamide

InChI

InChI=1S/C17H14Cl2N4OS/c1-23-15-5-3-2-4-14(15)21-17(23)25-10-16(24)22-20-9-11-6-7-12(18)8-13(11)19/h2-9H,10H2,1H3,(H,22,24)/b20-9+

InChI Key

VRYRKEQTFIINGE-AWQFTUOYSA-N

Isomeric SMILES

CN1C2=CC=CC=C2N=C1SCC(=O)N/N=C/C3=C(C=C(C=C3)Cl)Cl

Canonical SMILES

CN1C2=CC=CC=C2N=C1SCC(=O)NN=CC3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.